6-Chloro-5-fluoroindole
Overview
Description
6-Chloro-5-fluoroindole is a heterocyclic aromatic organic compound with the molecular formula C8H5ClFN It is a derivative of indole, which is a fundamental structure in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 6-Chloro-5-fluoroindole involves the Leimgruber-Batcho indole synthesis. This method typically starts with the reaction of 3-chloro-4-fluoroaniline with boron trichloride in a toluene solution under the action of a Lewis acid such as aluminum trichloride to produce an imine intermediate . This intermediate is then cyclized to form the indole ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-fluoroindole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under controlled temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.
Scientific Research Applications
6-Chloro-5-fluoroindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoroindole and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives may act as enzyme inhibitors or receptor agonists/antagonists, modulating biological processes at the molecular level. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
- 5-Fluoroindole
- 6-Chloroindole
- 7-Fluoro-1H-indole
- 5-Bromoindole
- 6-Fluoroindole
Comparison: 6-Chloro-5-fluoroindole is unique due to the simultaneous presence of both chlorine and fluorine atoms on the indole ring. This dual substitution enhances its reactivity and potential for diverse chemical modifications compared to its mono-substituted counterparts .
Properties
IUPAC Name |
6-chloro-5-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGRSSWNBDJESO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378611 | |
Record name | 6-chloro-5-fluoroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122509-72-2 | |
Record name | 6-chloro-5-fluoroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-5-fluoro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 6-Chloro-5-fluoroindole of interest to researchers?
A1: this compound is a significant compound in pharmaceutical research due to its role as the central heterocyclic structure of Ro 60-0175 []. Ro 60-0175 is recognized as a standard 5-HT2C receptor agonist, making this compound a valuable building block for potential drug candidates targeting this receptor.
Q2: What is the most efficient synthesis method for this compound?
A2: A modified Leimgruber–Batcho indole synthesis has proven to be highly efficient for producing this compound []. This method is particularly advantageous as it allows for the production of over 100 grams of the compound, making it suitable for large-scale synthesis [].
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